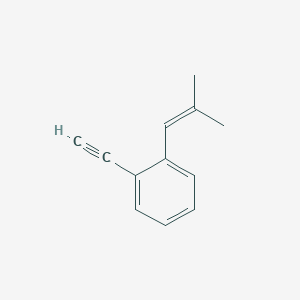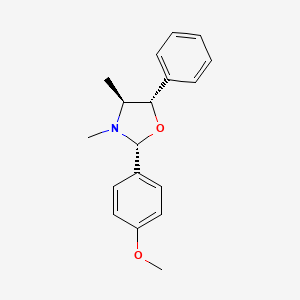silane CAS No. 664364-81-2](/img/structure/B12537380.png)
Bis[(ethenyloxy)methyl](dimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethenyloxy)methylsilane: is an organosilicon compound with the molecular formula C6H12O2Si It is characterized by the presence of two ethenyloxy groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(ethenyloxy)methylsilane typically involves the reaction of dimethylchlorosilane with ethenyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Bis(ethenyloxy)methylsilane involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Bis(ethenyloxy)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(ethenyloxy)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also explored for its potential in drug delivery systems.
Medicine: The compound’s ability to form stable bonds with biological molecules makes it a candidate for use in medical implants and prosthetics.
Industry: In the industrial sector, Bis(ethenyloxy)methylsilane is used in the production of adhesives, sealants, and coatings. Its unique properties enhance the performance and durability of these products.
Mecanismo De Acción
The mechanism of action of Bis(ethenyloxy)methylsilane involves its ability to form stable covalent bonds with various substrates. The ethenyloxy groups provide reactive sites for chemical modifications, allowing the compound to interact with different molecular targets. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Dimethylsilanediol: Similar in structure but lacks the ethenyloxy groups.
Bis(1-ethenylhexyl)oxysilane: Contains longer alkyl chains compared to Bis(ethenyloxy)methylsilane.
Bis(ethenoxymethyl)-dimethylsilane: Another variant with slight structural differences.
Uniqueness: Bis(ethenyloxy)methylsilane is unique due to its specific combination of ethenyloxy groups and dimethylsilane core. This structure imparts distinct chemical reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
664364-81-2 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
bis(ethenoxymethyl)-dimethylsilane |
InChI |
InChI=1S/C8H16O2Si/c1-5-9-7-11(3,4)8-10-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
NOGBZUGJIWHDER-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COC=C)COC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


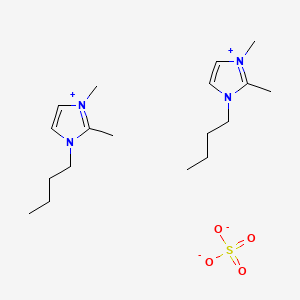

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
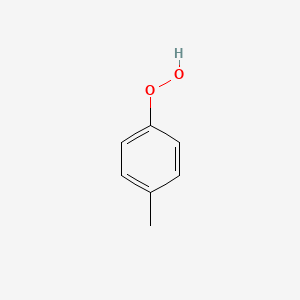
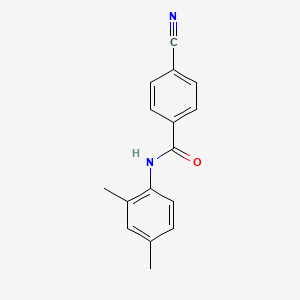
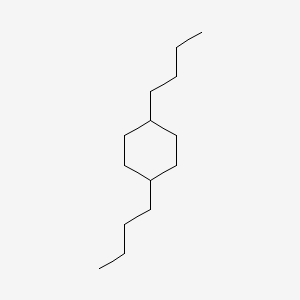
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
